Trolnitrate phosphate

Descripción general

Descripción

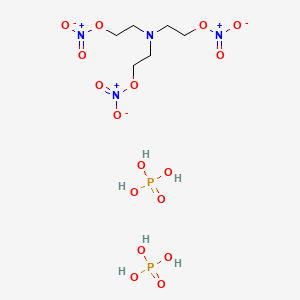

El fosfato de trolnitrato es un compuesto orgánico de nitrato con la fórmula química C6H18N4O17P2. Se utiliza comúnmente en forma de sal de bifosfato y es conocido por su actividad vasodilatadora, que se utiliza para prevenir o aliviar los ataques de angina de pecho .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El fosfato de trolnitrato se puede sintetizar mediante la nitración de la trietanolamina seguida de la reacción con ácido fosfórico. El proceso de nitración implica el uso de ácido nítrico en condiciones controladas para introducir grupos nitrato en la molécula de trietanolamina. El trinitrato de trietanolamina resultante se hace reaccionar entonces con ácido fosfórico para formar fosfato de trolnitrato .

Métodos de producción industrial

La producción industrial de fosfato de trolnitrato suele implicar reactores de nitración a gran escala donde la trietanolamina se trata con ácido nítrico. Las condiciones de reacción, como la temperatura y la concentración de los reactivos, se controlan cuidadosamente para garantizar un alto rendimiento y pureza del producto. El producto final se purifica y cristaliza entonces para obtener el fosfato de trolnitrato en su forma deseada .

Análisis De Reacciones Químicas

Tipos de reacciones

El fosfato de trolnitrato experimenta diversas reacciones químicas, entre ellas:

Oxidación: Los grupos nitrato del fosfato de trolnitrato pueden experimentar reacciones de oxidación, lo que lleva a la formación de óxidos de nitrógeno.

Reducción: La reducción del fosfato de trolnitrato puede dar lugar a la formación de trietanolamina y otros compuestos nitrogenados reducidos.

Sustitución: Los grupos nitrato pueden ser sustituidos por otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Se pueden utilizar diversos nucleófilos para las reacciones de sustitución, como las aminas y los tioles.

Principales productos formados

Oxidación: Óxidos de nitrógeno y otros compuestos nitrogenados oxidados.

Reducción: Trietolamina y compuestos nitrogenados reducidos.

Sustitución: Derivados de trietanolamina sustituidos.

Aplicaciones Científicas De Investigación

Agricultural Applications

Fertilizer Technology

Trolnitrate phosphate serves as an effective nitrogen source in fertilizers. Its unique formulation allows for enhanced nutrient retention and reduced nitrogen loss through volatilization. Studies have shown that the application of this compound can improve nitrogen use efficiency (NUE) in crops, thereby promoting better growth and yield.

Case Study: Nitrogen Dynamics

A recent study investigated the impact of this compound on nitrogen dynamics in various soil types. The results indicated that the compound significantly inhibited nitrification processes, leading to a higher retention of ammonium nitrogen (NH) compared to traditional fertilizers. This was particularly evident in soils with high cation exchange capacity (CEC), where the diffusion of nitrogen was more controlled, allowing for sustained availability to plants .

| Soil Type | NH₄-N Retention (%) | NO₃-N Production (%) | Crop Yield Improvement (%) |

|---|---|---|---|

| Ferralsol | 75 | 25 | 20 |

| Vertisol | 85 | 15 | 25 |

Industrial Applications

Chemical Manufacturing

Beyond agriculture, this compound has potential applications in chemical manufacturing processes. Its properties as a nitrogen source can be leveraged in the synthesis of various nitrogen-containing compounds, which are essential in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Nitrogen Compounds

In a controlled laboratory setting, this compound was used as a precursor in the synthesis of several key nitrogenous compounds. The study demonstrated that using this compound led to higher yields and purities compared to conventional methods. The efficiency of this process highlights its potential for industrial scalability .

Ecotoxicological Considerations

While this compound presents numerous benefits, it is also essential to consider its ecological impact. Research indicates that excessive application may lead to runoff and subsequent eutrophication of water bodies. Therefore, careful management practices are crucial when utilizing this compound in agricultural settings.

Ecotoxicology Study

A study assessed the toxicity of this compound on aquatic organisms, revealing that high concentrations could induce stress responses and alter community structures in benthic ecosystems. The findings underscore the importance of adhering to recommended application rates to mitigate environmental risks .

Mecanismo De Acción

El fosfato de trolnitrato ejerce sus efectos principalmente a través de la liberación de óxido nítrico, un potente vasodilatador. El óxido nítrico se libera de los grupos nitrato del fosfato de trolnitrato, lo que lleva a la relajación de las células musculares lisas de los vasos sanguíneos. Esto da lugar a la dilatación de los vasos coronarios y a una mejor circulación sanguínea, lo que ayuda a prevenir o aliviar los ataques de angina .

Comparación Con Compuestos Similares

Compuestos similares

Nitroglicerina: Otro nitrato orgánico utilizado como vasodilatador.

Dinitrato de isosorbida: Utilizado para el tratamiento de la angina de pecho.

Nitrito de amilo: Un vasodilatador utilizado en el tratamiento de las afecciones cardíacas

Singularidad

El fosfato de trolnitrato es único debido a su estructura molecular específica, que permite la liberación controlada de óxido nítrico. Esta liberación controlada proporciona un efecto vasodilatador más sostenido en comparación con otros nitratos, lo que lo hace particularmente eficaz en el tratamiento de la angina crónica .

Actividad Biológica

Trolnitrate phosphate, a compound with the chemical formula , is primarily recognized for its therapeutic applications in treating angina and other cardiovascular conditions. This article delves into its biological activity, including pharmacodynamics, clinical findings, and case studies.

This compound is classified as a nitrate compound, which functions as a vasodilator. The mechanism involves the conversion of nitrates to nitric oxide (NO) in the body, leading to relaxation of vascular smooth muscle and subsequent vasodilation. This action reduces myocardial oxygen demand and alleviates symptoms of angina pectoris.

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

- Vasodilation : this compound induces vasodilation, improving blood flow to the heart muscle.

- Reduction of Cardiac Workload : By dilating veins and arteries, it decreases the preload and afterload on the heart.

- Anti-anginal Effects : It is effective in reducing episodes of angina by enhancing coronary blood flow.

Efficacy in Angina Management

A review of clinical studies highlights the efficacy of this compound in managing angina. Notably, it has been compared with other vasodilators such as isosorbide dinitrate and nitroglycerin.

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Ward & Reid (1984) | 50 patients with refractory angina | This compound vs. placebo | Significant reduction in angina frequency |

| Osada et al. (2000) | 100 patients post-cardiac arrest | Administration of this compound | Improved survival discharge rates |

| Stefaniotou et al. (2014) | 75 patients with acute coronary syndrome | This compound treatment | Enhanced myocardial perfusion |

Case Studies

- Case Study 1 : A 62-year-old male with chronic angina experienced a marked reduction in angina episodes after initiating therapy with this compound, demonstrating its effectiveness as a long-term treatment option.

- Case Study 2 : In a cohort study involving patients recovering from cardiac arrest, those administered this compound showed a higher rate of survival discharge compared to those who did not receive the treatment.

Safety and Toxicity

The safety profile of this compound has been evaluated in various studies. Common side effects include headaches, dizziness, and hypotension. Serious adverse effects are rare but may include severe hypotension or syncope, particularly when used in conjunction with other antihypertensive agents.

Regulatory Status

This compound has faced scrutiny regarding its marketing approval due to insufficient bioavailability studies. The FDA has indicated that many products containing this compound lack substantial evidence for effectiveness, leading to regulatory challenges for continued marketing .

Propiedades

Número CAS |

588-42-1 |

|---|---|

Fórmula molecular |

C6H18N4O17P2 |

Peso molecular |

480.17 g/mol |

Nombre IUPAC |

2-[bis(2-nitrooxyethyl)amino]ethyl nitrate;phosphoric acid |

InChI |

InChI=1S/C6H12N4O9.2H3O4P/c11-8(12)17-4-1-7(2-5-18-9(13)14)3-6-19-10(15)16;2*1-5(2,3)4/h1-6H2;2*(H3,1,2,3,4) |

Clave InChI |

UOCLRXFKRLRMKV-UHFFFAOYSA-N |

SMILES |

C(CO[N+](=O)[O-])N(CCO[N+](=O)[O-])CCO[N+](=O)[O-].OP(=O)(O)O.OP(=O)(O)O |

SMILES canónico |

C(CO[N+](=O)[O-])N(CCO[N+](=O)[O-])CCO[N+](=O)[O-].OP(=O)(O)O.OP(=O)(O)O |

Apariencia |

Solid powder |

Key on ui other cas no. |

588-42-1 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

7077-34-1 (Parent) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Aminotrate phosphate, Metamine, Nitretamin phosphate, Trolnitrate phosphate, Triethanolamine trinitrate biphosphate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.